molecular formula C30H20ClN B8263286 9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole

9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole

Cat. No.: B8263286
M. Wt: 429.9 g/mol
InChI Key: LCXMYIQGDXSMIP-UHFFFAOYSA-N
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Description

9-[4-[4-(4-Chlorophenyl)phenyl]phenyl]carbazole is a high-purity organic electronic material designed for advanced research and development. This carbazole derivative is part of a prominent class of compounds valued for their excellent charge-transport properties, high thermal stability, and versatile molecular engineering potential . Its primary research value lies in organic electronics, particularly as a host matrix in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) . In this role, the compound acts as a bipolar host material, facilitating balanced transport of both holes and electrons within the emitting layer. Its structure, featuring a carbazole donor fragment, promotes efficient hole injection and transport, while the chlorophenyl-based acceptor moiety can enhance electron affinity. This design helps confine triplet excitons on the phosphorescent guest emitter, leading to high device efficiency . The rigid molecular structure contributes to high thermal stability, which is critical for the longevity and performance of organic electronic devices . Beyond OLEDs, this compound holds significant promise for use in dye-sensitized solar cells (DSSCs). Carbazole-based sensitizers, through careful molecular design with donor and acceptor groups, have demonstrated remarkable power conversion efficiencies exceeding 11% by improving charge separation and electron injection into semiconductors like TiO₂ . The structural motifs present in this compound are directly relevant to such innovative solar cell research. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20ClN/c31-25-17-13-23(14-18-25)21-9-11-22(12-10-21)24-15-19-26(20-16-24)32-29-7-3-1-5-27(29)28-6-2-4-8-30(28)32/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMYIQGDXSMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Design and Synthesis

The precursor 2-nitro-4'-[4-(4-chlorophenyl)phenyl]biphenyl must be synthesized via sequential Suzuki couplings:

  • First coupling : 4-Bromophenylboronic acid reacts with 4-chlorophenylboronic acid to form 4-(4-chlorophenyl)biphenyl-4'-boronic acid.

  • Second coupling : The boronic acid intermediate couples with 2-nitro-4-bromobiphenyl to yield the target precursor.

Cyclization Conditions

Cyclization under Cadogan conditions (PPh₃, o-dichlorobenzene, 190°C, 12 h) generates the carbazole core. However, steric hindrance from the bulky substituents reduces yields to 40–50% compared to simpler carbazoles (70–90%). Modifications such as microwave-assisted heating or ionic liquid solvents may improve efficiency.

Buchwald-Hartwig Amination for N-Arylation

Buchwald-Hartwig amination enables direct N-arylation of carbazole with aryl halides, bypassing pre-functionalization requirements. This method is ideal for introducing the triphenylmethyl group at the 9-position.

Reaction Optimization

Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, 9H-carbazole reacts with 4-bromo-4'-(4-chlorophenyl)biphenyl in toluene at 110°C. Key parameters include:

  • Catalyst loading : 5 mol% Pd(OAc)₂

  • Solvent : Toluene or dioxane

  • Yield : 82–87% after 24 h

Substrate Scope and Limitations

Bulky aryl halides (>3 aromatic rings) exhibit slower reaction kinetics, necessitating higher temperatures (130°C) or polar solvents like DMF. Side products from C–H activation are suppressed by using chelating ligands such as DavePhos.

Suzuki-Miyaura Coupling for Substituent Assembly

The Suzuki-Miyaura reaction constructs the triphenylmethyl substituent through sequential aryl-aryl bond formations.

Stepwise Coupling Strategy

  • First coupling : 9-(4-Bromophenyl)carbazole reacts with 4-(4-chlorophenyl)phenylboronic acid to form 9-[4'-(4-chlorophenyl)biphenyl-4-yl]carbazole (Yield: 78%).

  • Second coupling : The intermediate couples with phenylboronic acid to install the terminal phenyl group (Yield: 65–70%).

Catalytic Systems

Pd(PPh₃)₄/Na₂CO₃ in THF/water (3:1) at 80°C provides optimal results. Bromine substituents at para positions minimize steric clashes during cross-coupling.

Sequential Functionalization via Ullmann Coupling

Ullmann-type reactions offer a copper-mediated alternative for N-arylation, particularly under ligand-free conditions.

Reaction Protocol

A mixture of 9H-carbazole, 4-bromo-4'-(4-chlorophenyl)biphenyl, CuI, and K₃PO₄ in DMSO at 120°C for 48 h achieves N-arylation with 75–80% yield. While cost-effective, prolonged reaction times and moderate yields limit industrial adoption.

Ligand-Accelerated Variants

Adding 1,10-phenanthroline as a ligand enhances reaction rates (24 h) and yields (85%) by stabilizing the Cu(I) intermediate.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost ($/g)Scalability
Cadogan Reaction40–5012–2412–15Moderate
Buchwald-Hartwig82–872420–25High
Suzuki-Miyaura65–784818–22High
Ullmann Coupling75–804810–12Low

Key Insights :

  • Buchwald-Hartwig offers the best balance of yield and scalability but incurs higher costs due to palladium catalysts.

  • Ullmann Coupling is economically viable but suffers from slow kinetics.

  • Cadogan Reaction is limited by precursor synthesis complexity.

Emerging Techniques: C–H Activation and Photoredox Catalysis

Recent advances in C–H functionalization enable direct modification of carbazole derivatives without pre-halogenation. For example, Rh(III)-catalyzed C–H arylation using aryl boronic esters achieves 70% yield in 12 h. Photoredox-mediated N-arylation, though nascent, shows promise for late-stage diversification under mild conditions .

Chemical Reactions Analysis

Types of Reactions

9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aryl chloride group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carbazole derivatives with oxidized functional groups.

    Reduction: Reduced aryl chloride derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the development of OLEDs due to its excellent charge transport properties and light-emitting capabilities. The conjugated system within the compound allows for efficient electron mobility, which is crucial for OLED performance. Studies have demonstrated that incorporating this compound into OLED architectures enhances brightness and efficiency compared to traditional materials.

Organic Photovoltaic Cells
In organic photovoltaic cells, 9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole serves as an electron donor material. Its ability to form a favorable energy level alignment with acceptor materials leads to improved charge separation and overall device efficiency. Research indicates that devices incorporating this compound exhibit higher power conversion efficiencies compared to those using conventional donor materials.

Materials Science

Polymer Composites
The compound can be blended with polymers to create composite materials with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials.

Nanostructured Materials
this compound has been investigated for use in nanostructured materials, particularly in the fabrication of nanowires and thin films. These nanostructures exhibit unique electronic properties that are beneficial for various applications, including sensors and field-effect transistors.

Biological Studies

Pharmaceutical Applications
The structural characteristics of this compound make it a candidate for drug development, particularly in targeting biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential anticancer properties, as compounds derived from carbazole structures have shown efficacy against various cancer cell lines .

Antimicrobial Activity
Research has indicated that derivatives of carbazole compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Performance Metrics of OLEDs Incorporating this compound

ParameterValue
Maximum Brightness1500 cd/m²
Power Efficiency20 lm/W
Turn-on Voltage3.2 V

Table 2: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cell Line
This compound15.5MCF-7
Other Carbazole Derivative A12.3HeLa
Other Carbazole Derivative B18.7A549

Case Studies

Case Study 1: Development of Efficient OLEDs
A study conducted by researchers at a leading university demonstrated that incorporating this compound into OLED devices resulted in a significant increase in both brightness and efficiency compared to devices using standard materials. The findings highlighted the importance of molecular design in optimizing device performance.

Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole involves its interaction with specific molecular targets. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

4-(4-Chlorophenyl)-9-phenyl-9H-carbazole (CAS 1651187-59-5)
  • Structure : A carbazole with a phenyl group at the 9-position and a 4-chlorophenyl group at the 4-position.
  • Key Differences : The target compound has an additional phenyl spacer between the carbazole and the 4-chlorophenyl group, extending conjugation.
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (CAS 1477759-28-6)
  • Structure : Incorporates a triazine ring instead of a simple chlorophenyl group.
  • Key Differences : The triazine group is a stronger electron acceptor than chlorine, leading to deeper LUMO levels (~3.2 eV vs. ~2.8 eV for the target compound).
  • Impact : Triazine-containing derivatives exhibit enhanced electron transport but may suffer from reduced solubility in common solvents .
9-(4-Biphenylyl)-3-bromo-9H-carbazole
  • Structure : Bromine substituent at the 3-position of carbazole.
  • Key Differences : Bromine’s larger atomic size and lower electronegativity compared to chlorine result in weaker electron-withdrawing effects.
  • Impact : The target compound’s chlorine substituent provides better thermal stability (Tg ~140°C vs. ~120°C for brominated analogs) .

Photophysical and Optoelectronic Performance

Compound λem (nm) PLQY (%) Application Reference
Target compound 450–470 (estimated) ~80 Blue OLED host/emitter
Cz 9 Ph 2 B (dimesitylborane) 430 92 Non-doped blue OLEDs
CPBA-Qx (quinoline-based) 465 85 TADF blue OLEDs
Triazine derivative 480 70 Electron transport layer
  • Analysis : The target compound’s emission range and photoluminescence quantum yield (PLQY) are comparable to state-of-the-art blue emitters. Its simpler synthesis route (via Suzuki coupling) offers cost advantages over triazine or boron-containing analogs .

Thermal and Morphological Stability

Compound Tg (°C) Td (°C) Morphology
Target compound 140–143 >300 Amorphous film
9-(4-Bromophenyl)carbazole 120 280 Crystalline
Triazine derivative 155 320 Amorphous film
  • Analysis : The target compound’s glass transition temperature (Tg) is superior to brominated analogs, ensuring stable film formation in devices. However, triazine derivatives exhibit marginally higher Td due to rigid triazine cores .

Device Performance in OLEDs

Compound Luminance (cd/m²) EQE (%) Driving Voltage (V)
Target compound 1,200 (estimated) 6.5 6.8
Cz 9 ThPhB (thiophene) 950 5.2 7.5
Triazine derivative 1,500 7.0 6.5
Commercial CBP 1,000 5.0 8.0
  • Analysis : The target compound outperforms thiophene-based derivatives in efficiency and driving voltage, though triazine analogs achieve higher luminance due to superior electron mobility .

Biological Activity

The compound 9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole , a derivative of carbazole, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Overview of Carbazole Derivatives

Carbazole is a tricyclic heterocyclic compound known for its pharmacological significance. Its derivatives have been studied extensively for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural modifications on the carbazole nucleus significantly influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound.

  • In vitro Studies : A study evaluated several carbazole derivatives against various bacterial strains. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
  • Fungal Activity : The antifungal properties were also assessed, showing effectiveness against Candida albicans and Aspergillus flavus. Compounds similar to this compound exhibited over 60% growth inhibition in fungal cultures at concentrations around 64 µg/mL .
CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
9-CPCS. aureus22.3100
9-CPCE. coli20.1100
9-CPCC. albicans>60% growth inhibition64
9-CPCA. flavus>65% growth inhibition64

Anticancer Activity

The anticancer potential of carbazole derivatives has been a focal point in recent research.

  • Mechanism of Action : Studies indicate that carbazole derivatives can inhibit topoisomerase II activity, a crucial enzyme in DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) revealed that compounds derived from carbazole exhibited significant cytotoxicity, with IC50 values often in the low micromolar range .
Cell LineCompoundIC50 (µM)Mechanism of Action
MCF-79-CPC<10Topoisomerase II inhibition
HeLa9-CPC<15Induction of apoptosis

Neuroprotective Activity

Neuroprotective effects are another notable aspect of carbazole derivatives.

  • Protective Effects Against Oxidative Stress : Research has shown that certain carbazole derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2). For instance, compounds similar to 9-CPC demonstrated significant neuroprotective activity in PC12 cells .
  • Cholinesterase Inhibition : Some studies suggest that carbazole derivatives can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of various carbazole derivatives found that the presence of specific substituents significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A series of N-substituted carbazoles were synthesized and tested for their anticancer properties, showing promising results in inhibiting cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the established synthetic routes for 9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole?

Answer: The compound is synthesized via multi-step organic reactions, including:

  • Williamson ether synthesis for aryl-ether linkages, using brominated intermediates (e.g., bromo-4-chlorobutane) and nucleophilic substitution in polar solvents like acetonitrile .
  • N-alkylation to functionalize the carbazole core, often catalyzed by potassium carbonate or similar bases .
  • Fischer indole synthesis for constructing indole-containing analogs, requiring acidic conditions and hydrazine derivatives .
    Purification typically involves silica gel column chromatography (e.g., cyclohexane:EtOAC 97:3) to isolate high-purity solids (Rf values: 0.45–0.70) .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer: Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .
  • Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 456.2 [M+H]⁺) .
  • FTIR to identify functional groups like C-Cl (~750 cm⁻¹) and C-N (~1350 cm⁻¹) .
  • Elemental analysis to verify stoichiometry (e.g., C: 84.2%, H: 4.5%, N: 3.1%) .

Advanced: How can researchers address contradictory data in photophysical properties across studies?

Answer: Discrepancies in photoluminescence quantum yield (PLQY) or emission spectra may arise from:

  • Solvent polarity effects : Test in solvents with varying dielectric constants (e.g., toluene vs. DMF) to assess aggregation-induced emission (AIEE) behavior .
  • Crystallinity vs. amorphous state : Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to correlate solid-state packing with optoelectronic performance .
  • Device architecture : Compare OLED efficiency metrics (e.g., EQE, luminance) under controlled doping concentrations (e.g., 10–20 wt% in emissive layers) .

Advanced: What methodologies optimize this compound for OLED applications?

Answer: Key strategies include:

  • Donor-acceptor (D-A) engineering : Introduce electron-deficient groups (e.g., quinoline) to the carbazole donor, enhancing charge transfer and tuning emission to blue regions (λₑₘ: 450–470 nm) .
  • Polymer hybridization : Synthesize copolymers (e.g., poly[9-(4-ethoxymethylphenyl)carbazole]) to improve solubility and film-forming properties for inkjet-printed devices .
  • Codeposition with metal complexes : Form in-situ emissive layers with CuI to achieve red-shifted emission (e.g., 635–643 nm) and higher external quantum efficiency (EQE: 3.5–3.6%) .

Advanced: How can computational models predict biological interactions of this compound?

Answer:

  • Docking studies : Use M1-muscarinic receptor crystal structures (PDB: 5cxv) to evaluate binding affinities of carbazole derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrophobic interactions with chlorophenyl moieties .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity trends .

Basic: What are the challenges in achieving high-yield synthesis?

Answer: Common issues and solutions:

  • Low N-alkylation efficiency : Optimize base strength (e.g., switch from K₂CO₃ to Cs₂CO₃) and reaction time (12–24 hr) .
  • Byproduct formation : Monitor intermediates via TLC and employ gradient column chromatography for separation .
  • Scale-up limitations : Transition from batch to flow reactors for exothermic steps (e.g., indole cyclization) .

Advanced: What analytical techniques resolve structural ambiguities in complex derivatives?

Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in multi-aryl systems .
  • Single-crystal XRD : Determine absolute configuration of asymmetric carbazole analogs (e.g., bond angles < 120° for twisted conformers) .
  • High-resolution MS (HRMS) : Confirm molecular formulas with < 5 ppm error .

Advanced: How does substituent position influence electronic properties?

Answer:

  • Para-substituted chlorophenyl groups enhance conjugation and reduce HOMO-LUMO gaps (ΔE: ~3.1 eV), improving charge transport in OLEDs .
  • Meta-substitution disrupts π-conjugation, increasing bandgap (ΔE: ~3.5 eV) and shifting emission to violet regions .
  • Ortho-substituents introduce steric hindrance, reducing crystallinity but enhancing amorphous film stability .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (unclassified hazards in SDS) .
  • Waste disposal : Neutralize acidic/byproduct streams with aqueous NaOH before disposal .

Advanced: What role do carbazole derivatives play in voltage-dependent sodium channel blockers?

Answer:

  • Structural analogs (e.g., N-(3-chloro-2-methylphenyl)-carbazoles) exhibit sodium channel inhibition via hydrophobic binding to pore domains .
  • In silico screening : Use homology models of Nav1.7 channels to prioritize synthesis of high-affinity candidates .

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